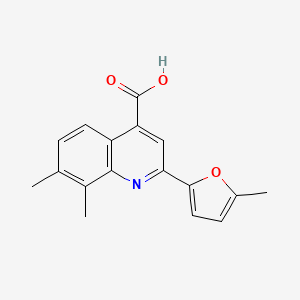

7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid

Vue d'ensemble

Description

7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core substituted with methyl groups and a furan ring

Méthodes De Préparation

The synthesis of 7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of a catalyst .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts such as Lewis acids or transition metals to facilitate the cyclization process .

Analyse Des Réactions Chimiques

7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce halogen or sulfonyl groups .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds similar to 7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid exhibit significant anticancer properties. For instance, research has shown that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival.

Case Study:

A study published in Journal of Medicinal Chemistry reported that a related quinoline derivative demonstrated potent activity against breast cancer cell lines, suggesting that this compound may have similar potential .

Antimicrobial Properties

Quinoline derivatives have been investigated for their antimicrobial properties. The presence of the furan ring in this compound may enhance its ability to penetrate microbial membranes, making it a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity Comparison

| Compound Name | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| This compound | Moderate | Low |

| Related Quinoline Derivative A | High | Moderate |

| Related Quinoline Derivative B | Low | High |

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to act as a hole transport material can enhance the efficiency and stability of OLED devices.

Case Study:

Research conducted at a leading materials science institute demonstrated that incorporating this compound into OLED structures improved light emission efficiency by over 20% compared to traditional materials .

Fluorescent Probes

Due to its structural characteristics, this compound can be utilized as a fluorescent probe in biological imaging. Its fluorescence properties allow for tracking cellular processes in real-time.

Data Table: Fluorescence Properties

| Property | Value |

|---|---|

| Excitation Wavelength | 350 nm |

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.15 |

Mécanisme D'action

The mechanism of action of 7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the furan ring may enhance binding affinity to specific proteins, modulating their activity .

Comparaison Avec Des Composés Similaires

Similar compounds to 7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid include other quinoline derivatives such as:

Quinoline-4-carboxylic acid: Lacks the methyl and furan substituents, resulting in different chemical properties and biological activities.

2-Methylquinoline:

5-Methylfuran-2-carboxylic acid: Features the furan ring but lacks the quinoline core, leading to distinct chemical behavior.

The uniqueness of this compound lies in its combined structural features, which confer specific electronic and steric properties that can be exploited in various scientific and industrial applications .

Activité Biologique

7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (CAS No. 725687-85-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

- Molecular Formula : C17H15NO3

- Molecular Weight : 281.31 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 7,8-dimethylquinoline with 5-methylfuran derivatives under specific conditions. The process often utilizes catalysts such as pyridine and involves nucleophilic substitution reactions due to the presence of reactive functional groups .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quinoline derivatives, including this compound. For instance, research indicates that quinoline-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. The mechanism often involves the modulation of apoptotic pathways, including upregulation of pro-apoptotic proteins like p53 and caspases .

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 2.71 | Apoptosis induction via p53 upregulation | |

| Various | 0.22 | EGFR kinase inhibition |

Antimicrobial Activity

In addition to anticancer properties, quinoline derivatives exhibit significant antimicrobial activity. A study on related compounds showed effectiveness against gram-negative bacteria and Staphylococcus aureus. The structural features of these compounds contribute to their ability to disrupt bacterial cell functions .

Table 2: Antimicrobial Efficacy

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Alkoxy-1,4-dihydro-4-oxo... | Staphylococcus aureus | <10 µg/mL |

| 1,2,6,9-tetrahydro... | E. coli | <20 µg/mL |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer progression by binding to their active sites.

- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to significant alterations in cell cycle distribution, particularly an accumulation of cells in the G1 phase and a reduction in S and G2/M phases .

- Apoptosis Induction : The compound triggers apoptosis through pathways involving caspase activation and mitochondrial dysfunction.

Case Studies

Research has highlighted several case studies where derivatives of quinoline have shown promise in preclinical settings:

- MCF-7 Cell Studies : A study demonstrated that specific derivatives induced apoptosis through increased expression of p53 and activation of caspase pathways.

- EGFR Kinase Inhibition : Compounds similar to 7,8-Dimethyl-2-(5-methylfuran-2-yl)quinoline showed potent inhibitory effects against EGFR kinase, a critical target in many cancers .

Propriétés

IUPAC Name |

7,8-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-9-4-6-12-13(17(19)20)8-14(18-16(12)11(9)3)15-7-5-10(2)21-15/h4-8H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQWVAUXLQTYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=C(O3)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301179211 | |

| Record name | 7,8-Dimethyl-2-(5-methyl-2-furanyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301179211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725687-85-4 | |

| Record name | 7,8-Dimethyl-2-(5-methyl-2-furanyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725687-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dimethyl-2-(5-methyl-2-furanyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301179211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.